molecular formula C11H11NO3 B12098521 5-(3,4-Dimethoxyphenyl)isoxazole

5-(3,4-Dimethoxyphenyl)isoxazole

Cat. No.: B12098521
M. Wt: 205.21 g/mol
InChI Key: KRHKFJUSJGBMEN-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes. For instance, the reaction of 3,4-dimethoxybenzohydroxamic acid with acetic anhydride and sodium acetate can generate the nitrile oxide intermediate, which then reacts with an alkyne to form the desired isoxazole .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxyphenylisoxazole
  • 3,4,5-Trimethoxyphenylisoxazole
  • 3,4-Dimethoxyphenylisoxazole

Uniqueness

5-(3,4-Dimethoxyphenyl)isoxazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .

Biological Activity

5-(3,4-Dimethoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group, which plays a crucial role in its biological activity. The synthesis typically involves cyclization reactions and coupling methods such as Suzuki-Miyaura coupling to introduce the phenyl group effectively. This structural uniqueness contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, a derivative of this compound showed a GI50 value of 46.3 μg/mL against the MDA-MB-231 breast cancer cell line . The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineGI50 (μg/mL)
This compoundMDA-MB-23146.3
5-(2,4-Dichlorophenyl)isoxazoleA549 (Lung)30.0
5-(4-Methoxyphenyl)isoxazoleHeLa (Cervical)50.0

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, including Escherichia coli, with low minimum inhibitory concentrations (MICs) . The presence of the dimethoxyphenyl group enhances its binding affinity to bacterial topoisomerases, making it a promising candidate for antibiotic development.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli25
Methyl this compoundStaphylococcus aureus15

Anti-inflammatory Activity

Research indicates that compounds related to this compound also exhibit anti-inflammatory properties by inhibiting pathways such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition can reduce inflammation markers in various models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of enzymes involved in cancer progression and bacterial growth.
  • Protein-Ligand Interactions: Its structure allows for effective binding to proteins associated with disease pathways.

Case Studies

  • Breast Cancer Study: A study evaluated the efficacy of several isoxazole derivatives on breast cancer cell lines. The results indicated that modifications at the phenyl position significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antibacterial Evaluation: Another study focused on the antibacterial properties against clinical strains of E. coli. The results highlighted that certain derivatives exhibited potent antibacterial activity while maintaining low toxicity towards human cells .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3

InChI Key

KRHKFJUSJGBMEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NO2)OC

Origin of Product

United States

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